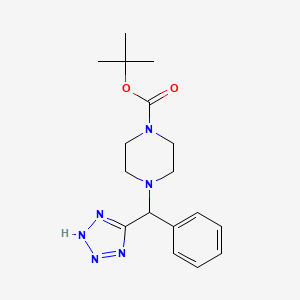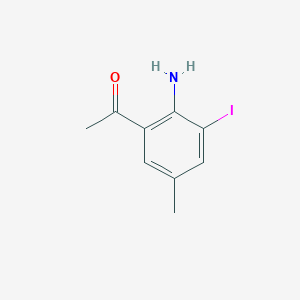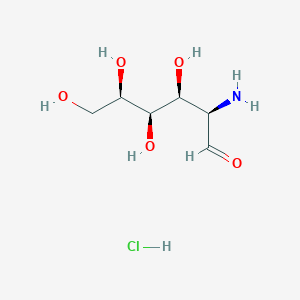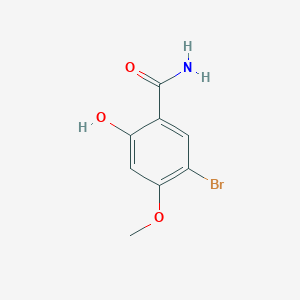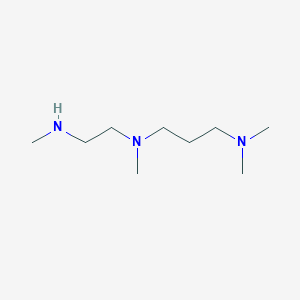
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is an organic compound with a complex structure that includes multiple amine groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of catalysts such as Raney-Nickel can enhance the reaction rate and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ethanol or methanol as solvents.
Major Products Formed
Oxidation: Oxides, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound’s multiple amine groups can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic activity is crucial in its role in organic synthesis and biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the additional methylaminoethyl group.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups but differs in the positioning of the amine groups.
Uniqueness
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical reactions. This unique structure allows it to participate in a broader range of reactions compared to its similar counterparts .
Eigenschaften
Molekularformel |
C9H23N3 |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H23N3/c1-10-6-9-12(4)8-5-7-11(2)3/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
PRQRDFQRAZDBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

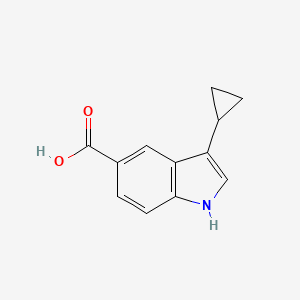



![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
